molecular formula C13H10BrNO3 B1338946 1-(Benzyloxy)-4-bromo-2-nitrobenzene CAS No. 383868-64-2

1-(Benzyloxy)-4-bromo-2-nitrobenzene

Cat. No. B1338946
Key on ui cas rn: 383868-64-2
M. Wt: 308.13 g/mol
InChI Key: HUELJXGNXNSEQJ-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

To a solution of 4-bromo-2-nitrophenol 13.A (1.00 g, 4.59 mmol, available from Aldrich) and benzyl bromide (0.55 mL, 5.05 mmol) in DMF (10 mL) was added cesium carbonate (2.2 g, 6.9 mmol). The mixture was stirred overnight at room temperature and then partitioned between AcOEt and water. The organic phase was concentrated to afford 1-((4-bromo-2-nitrophenoxy)methyl)benzene 13.B (1.40 g, 99% yield) which was used in the next step without any further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
0.55 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
cesium carbonate
Quantity
2.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between AcOEt and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(OCC2=CC=CC=C2)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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